5,8-Dioxa-2-decyne-1,10-diol

Beschreibung

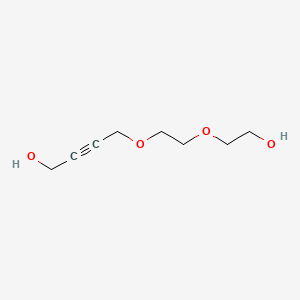

Structure

3D Structure

Eigenschaften

CAS-Nummer |

84282-20-2 |

|---|---|

Molekularformel |

C8H14O4 |

Molekulargewicht |

174.19 g/mol |

IUPAC-Name |

4-[2-(2-hydroxyethoxy)ethoxy]but-2-yn-1-ol |

InChI |

InChI=1S/C8H14O4/c9-3-1-2-5-11-7-8-12-6-4-10/h9-10H,3-8H2 |

InChI-Schlüssel |

FJLNSRDLZGUCRI-UHFFFAOYSA-N |

Kanonische SMILES |

C(COCCOCC#CCO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of this compound typically involves the nucleophilic ring-opening reaction of an acetylenic diol with an oxirane (epoxide) compound. This reaction is catalyzed by inorganic or organic bases and can be conducted either in the presence or absence of solvents depending on the physical state of the reactants.

-

- Acetylenic diol (e.g., 2-butyne-1,4-diol or structurally related diols)

- Oxirane compounds (e.g., propylene oxide or other alkylene oxides)

-

- Inorganic bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate

- Organic bases such as amines (e.g., trimethylamine)

-

- Optional, but when used, preferably inert solvents such as aliphatic ethers (di-isopropyl ether), heterocyclic compounds (dioxane, tetrahydrofuran), or aromatic solvents (toluene)

- Water or alcohols (e.g., methanol) can be used as solvents with minimal side reactions

The reaction proceeds via nucleophilic attack of the hydroxyl groups on the epoxide ring, leading to the formation of ether linkages and extension of the carbon chain, resulting in the dioxa-diyne diol structure.

Reaction Conditions and Optimization

Molar Ratios: The molar ratio of acetylenic diol to oxirane is critical. Preferred molar ratios range from 1:0.5 to 1:0.95, with approximately 0.8 moles of oxirane per mole of diol yielding optimal product mixtures with high mono-substituted product content and minimal over-substitution or polymerization.

Temperature and Time: The reaction is typically carried out at ambient to moderate temperatures (0 °C to room temperature) with stirring for several hours (e.g., 2–5 hours) to ensure complete conversion.

Catalyst Selection: The choice of catalyst affects reaction rate, selectivity, and solubility. Sodium or potassium hydroxide and trimethylamine are commonly used due to their effectiveness and solubility profiles.

Solvent Effects: Aromatic solvents like toluene are preferred for their inertness toward oxiranes, minimizing side reactions. However, reactions can be performed solvent-free if the acetylenic diol is liquid.

Isolation and Purification

- The reaction mixture typically contains unreacted diol, mono-substituted, and di-substituted products.

- Fractional distillation is employed to isolate mono-substituted and di-substituted ether diols.

- Proton magnetic resonance (NMR) spectroscopy is used to characterize and confirm the structure of isolated compounds.

Data Table: Reaction Product Composition vs. Molar Ratio of Oxirane to Acetylenic Diol

| Molar Ratio (Oxirane:Diol) | % Unreacted Diol | % Mono-substituted Product | % Di-substituted Product |

|---|---|---|---|

| 0.5 | 43 | 46 | 11 |

| 0.75 | 26 | 50 | 24 |

| 0.8 (optimal) | 15 | 48 | 37 |

| >0.95 | Lower unreacted diol, higher di-substituted product (not preferred) |

Note: The mono-substituted product corresponds to this compound or closely related analogs depending on the starting diol and oxirane used.

Detailed Research Findings

Catalytic Effects

- The reaction is catalyzed effectively by bases such as sodium hydroxide and trimethylamine.

- Catalysts influence the rate and selectivity; for example, stronger bases accelerate the reaction but may increase side reactions.

- The solubility of the catalyst in the reaction medium is crucial for efficient catalysis.

Product Characterization

- Proton NMR confirms the presence of mono- and di-substituted products.

- The mono-substituted product (this compound) shows superior properties as a leveling agent in plating applications compared to di-substituted analogs.

- The reaction mixture composition can be tuned by adjusting the molar ratio of reactants to maximize the yield of the desired mono-substituted product.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Notes |

|---|---|---|

| Acetylenic Diol | 2-Butyne-1,4-diol or analogs | Commercially available, reactive |

| Oxirane | Propylene oxide or other alkylene oxides | Readily available, reactive |

| Molar Ratio (Oxirane:Diol) | 0.5 to 0.95 (optimal ~0.8) | Controls product distribution |

| Catalyst | NaOH, KOH, Na2CO3, K2CO3, trimethylamine | Influences rate and selectivity |

| Solvent | Toluene, dioxane, THF, di-isopropyl ether | Inert solvents preferred; water/alcohols possible |

| Temperature | 0 °C to room temperature | Mild conditions to avoid side reactions |

| Reaction Time | 2–5 hours | Sufficient for complete conversion |

| Purification | Fractional distillation, chromatography | Isolates mono- and di-substituted products |

Analyse Chemischer Reaktionen

Reaktionstypen

5,8-Dioxa-2-decyn-1,10-diol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Carbonylverbindungen zu bilden.

Reduktion: Die Alkingruppe kann reduziert werden, um Alkene oder Alkane zu bilden.

Substitution: Die Hydroxylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lindlar-Katalysator wird häufig eingesetzt.

Substitution: Reagenzien wie Alkylhalogenide und Tosylate werden in Gegenwart einer Base verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Aldehyden oder Ketonen.

Reduktion: Bildung von Alkenen oder Alkanen.

Substitution: Bildung von Ethern oder Estern.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Complex Organic Molecules

5,8-Dioxa-2-decyne-1,10-diol serves as a crucial building block in the synthesis of complex organic compounds. Its reactive alkyne group can participate in various coupling reactions, making it valuable for creating diverse chemical architectures. For instance, it has been utilized in copper-free 'click' reactions to form biphenyl-fused dioxacyclodecynes with enhanced reactivity towards azides, yielding products suitable for further functionalization .

2. Functionalization and Derivative Formation

The compound's ability to undergo multiple types of reactions allows chemists to create derivatives with specific properties. Research has shown that modifications of the sulfonamide groups in derivatives can lead to compounds with fluorescent properties, which are promising for applications in bioimaging .

Biological Applications

1. Enzyme-Catalyzed Reactions

In biological research, this compound is studied for its role in enzyme-catalyzed reactions involving hydroxyl and alkyne functionalities. Its structure enables it to interact with various enzymes, potentially modulating their activity through covalent bonding with nucleophilic sites .

2. Drug Delivery Systems

The compound's biocompatibility has led to investigations into its use as a drug delivery vehicle. Its hydroxyl groups can facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .

Medical Applications

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. Studies have shown that modifications of related diols can lead to significant antimicrobial activity against various pathogens, suggesting potential uses in developing new antimicrobial agents .

2. Biocompatibility Studies

Due to its favorable biocompatibility profile, this compound is being explored for applications in medical devices and tissue engineering where material compatibility is critical .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and polymers. Its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthesizing various industrial chemicals .

2. Electroplating Additives

The compound is also used in formulating additives for the electroplating industry. It serves as a brightener additive that enhances the quality of electroplated surfaces by improving uniformity and appearance .

Case Study 1: Bioimaging Applications

Recent studies have focused on developing fluorescent derivatives of this compound for bioimaging purposes. Researchers synthesized a series of biphenyl-fused dioxacyclodecynes that demonstrated promising fluorescence characteristics suitable for imaging applications in biological systems .

Case Study 2: Antimicrobial Development

A series of derivatives based on this compound were tested for their antimicrobial properties against a range of bacteria and fungi. Results indicated that certain modified compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Wirkmechanismus

Der Wirkungsmechanismus von 5,8-Dioxa-2-decyn-1,10-diol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen über seine Hydroxyl- und Alkin-Funktionsgruppen. Diese Interaktionen können zur Bildung kovalenter Bindungen mit nucleophilen Stellen an Enzymen oder anderen Biomolekülen führen, wodurch deren Aktivität moduliert wird . Die Verbindung kann auch an Click-Chemie-Reaktionen teilnehmen, die in der Biokonjugation und Materialwissenschaft weit verbreitet sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Butyn-1-ol: Ähnliche Struktur, aber es fehlen die Ethylenoxid-Einheiten.

4-(2-Hydroxyethoxy)but-2-yn-1-ol: Ähnlich, aber mit unterschiedlichen Substitutionsschemata.

Einzigartigkeit

5,8-Dioxa-2-decyn-1,10-diol ist durch die Kombination von Hydroxyl- und Alkingruppen einzigartig, die eine vielseitige Plattform für verschiedene chemische Modifikationen und Anwendungen bieten. Seine Fähigkeit, verschiedene Arten von Reaktionen zu durchlaufen, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie .

Biologische Aktivität

5,8-Dioxa-2-decyne-1,10-diol is an organic compound with the molecular formula and a molecular weight of 174.19 g/mol. This compound features unique structural characteristics, including hydroxyl and alkyne functional groups, which contribute to its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The hydroxyl groups can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity. This interaction is crucial for its potential applications in drug delivery systems and enzyme-catalyzed reactions.

In Vitro Studies

Research has shown that this compound exhibits significant biological properties:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it can act as a competitive inhibitor for certain hydroxylase enzymes.

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may possess anti-cancer properties. In vitro tests revealed that it can induce apoptosis in various cancer cell lines at specific concentrations, with IC50 values indicating effective dose ranges .

Case Study 1: Enzyme Interaction

In a study published in Organic & Biomolecular Chemistry, researchers explored the interaction of this compound with glutathione S-transferase (GST). The results indicated that the compound could form stable adducts with GST, leading to a significant alteration in enzyme activity. The rate constants for these reactions were measured to be approximately under controlled conditions .

Case Study 2: Cytotoxic Effects

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types. The mechanism was linked to oxidative stress induction and subsequent apoptotic pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Butyn-1-ol | Lacks ethylene oxide moieties | Limited enzyme interaction |

| 4-(2-Hydroxyethoxy)but-2-yne-1-ol | Different substitution patterns | Moderate cytotoxicity |

| This compound | Hydroxyl and alkyne groups | Significant enzyme inhibition and cytotoxicity |

Q & A

Q. What validation strategies ensure reproducibility in heterogeneous catalysis studies using this compound?

- Methodological Answer : Adopt the CRISP (Catalysis Research Instrumentation and Standards Protocol) framework. Standardize catalyst characterization (BET surface area, XRD crystallinity) and reaction conditions (pressure, temperature). Share raw datasets via open-access repositories to enable independent verification .

Data Management and Analysis

- Recommended Tools : Use chemical software (e.g., ACD/Labs, ChemAxon) for spectral analysis and reaction simulation .

- Statistical Methods : Apply multivariate analysis (PCA, PLS) to decouple correlated variables in synthesis or application studies .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.